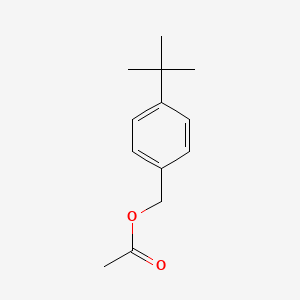

p-(tert-Butyl)benzyl acetate

描述

Significance of Aryl-Substituted Acetate (B1210297) Esters in Chemical Research

Aryl-substituted acetate esters are a specific subclass of esters that have garnered significant attention in modern chemical research. These molecules contain an acetate group attached to an aryl moiety (a functional group derived from an aromatic ring). Their importance lies in their utility as versatile building blocks and substrates in advanced organic synthesis.

One of the most prominent areas of their application is in palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Specifically, aryl acetate esters can be used in α-arylation reactions, where the α-carbon atom (adjacent to the carbonyl group) is functionalized with an aryl group. nih.govorganic-chemistry.org Researchers have developed methods for the selective monoarylation of acetate esters using aryl chlorides under mild conditions, a process that was previously challenging due to the instability of the ester enolates and the tendency to form diarylated side-products. nih.govorganic-chemistry.org The use of specialized palladium precatalysts with bulky biarylmonophosphine ligands has been instrumental in achieving high selectivity and yields in these transformations. organic-chemistry.org

Furthermore, aryl acetic acid esters serve as key nucleophiles in stereodivergent synthesis. For example, they are used in synergistic iridium and Lewis base catalysis to perform allylic substitutions. nih.gov This methodology allows for the creation of molecules with two adjacent stereocenters, with the ability to control and access all four possible stereoisomers by simply changing the enantiomers of the two catalysts. nih.gov The resulting chiral ester products are valuable intermediates that can be readily converted into other important chiral molecules like amides and carboxylic acids. nih.gov

Overview of the p-(tert-Butyl)benzyl Acetate Molecular Framework

This compound is an aryl-substituted acetate ester characterized by a specific molecular architecture. Its structure consists of a benzyl (B1604629) acetate core where a tert-butyl group is attached to the para-position (the 4th carbon atom) of the benzene (B151609) ring. The chemical formula for this compound is C13H18O2. chemicalbook.com

The key components of its framework are:

An Acetate Group: CH3COO-, which provides the characteristic ester functionality.

A Benzyl Group: A benzene ring attached to a CH2 group. This forms the "benzyl" part of the name.

A p-(tert-Butyl) Substituent: A bulky tert-butyl group, -C(CH3)3, attached at the para position of the benzene ring, opposite the CH2 group.

This specific substitution pattern influences the molecule's physical and chemical properties, such as its steric hindrance and electronic characteristics, which in turn affect its reactivity in chemical synthesis.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 67364-88-9 |

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| Synonyms | (4-tert-butylphenyl)methyl acetate, Acetic acid 4-tert-butylbenzyl ester |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

67364-88-9 |

|---|---|

分子式 |

C13H18O2 |

分子量 |

206.28 g/mol |

IUPAC 名称 |

(4-tert-butylphenyl)methyl acetate |

InChI |

InChI=1S/C13H18O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,9H2,1-4H3 |

InChI 键 |

QSCOAHKJRIJKQZ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OCC1=CC=C(C=C1)C(C)(C)C |

产品来源 |

United States |

Synthetic Methodologies for P Tert Butyl Benzyl Acetate

Direct Esterification Approaches

Direct esterification involves the reaction of an alcohol with a carboxylic acid, typically in the presence of an acid catalyst, to form an ester and water. The synthesis of p-(tert-butyl)benzyl acetate (B1210297) via this method would involve the reaction of p-(tert-butyl)benzyl alcohol and acetic acid.

Fischer Esterification Variants for Benzyl (B1604629) Acetate Synthesis

The Fischer-Speier esterification is a classic acid-catalyzed esterification. While specific studies focusing solely on the Fischer esterification of p-(tert-butyl)benzyl alcohol are not abundant, the principles are derived from extensive research on benzyl alcohol and other benzylic alcohols. scispace.comresearchgate.net This reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. researchgate.netnih.gov This is typically accomplished by using an excess of one reactant or by removing water as it is formed, for instance, through azeotropic distillation. nih.gov

The reaction is generally thermoneutral, meaning heat dissipation is not a major engineering challenge. ucr.ac.cr However, the reaction can be limited by low conversion rates and long reaction times due to the equilibrium. researchgate.net For sterically hindered alcohols like p-(tert-butyl)benzyl alcohol, reaction rates may be slower compared to primary, unhindered alcohols.

Heterogeneous catalysts, such as zeolites, have been employed to facilitate the esterification of benzyl alcohol with acetic acid. scispace.combcrec.id For example, mesoporous H-ZSM-5 has been studied as a catalyst for this reaction. bcrec.id The use of such solid acid catalysts simplifies the separation process and allows for catalyst reuse. scispace.com

Catalytic Systems in Esterification of Aromatic Alcohols

A variety of catalytic systems have been developed to improve the efficiency and selectivity of the esterification of aromatic alcohols. These systems often operate under milder conditions and offer environmental benefits over traditional strong acid catalysts like sulfuric acid.

Oxidative esterification is a prominent alternative, where an alcohol is directly converted to an ester in the presence of an oxidant and a suitable catalyst. Several catalytic systems have proven effective for the oxidative esterification of benzylic alcohols:

Palladium-based Catalysts: A system using 5 mol% Palladium on carbon (Pd/C) under microwave irradiation has been shown to be highly efficient for the aerobic esterification of benzylic alcohols, achieving high conversion and selectivity without the need for ligands. beilstein-journals.org

Cobalt-based Catalysts: A heterogeneous cobalt-based catalyst (Co-N-Si/AC) has been used for the oxidative esterification of aromatic alcohols under mild conditions, using molecular oxygen as the oxidant. This system demonstrated good to excellent yields, particularly for benzylic alcohols with electron-donating groups like a tert-butyl substituent. mdpi.com

Gold-based Catalysts: Gold on titanium dioxide (Au/TiO₂) has been used to catalyze the oxidative esterification of benzyl alcohol using hydrogen peroxide (H₂O₂). This system allows for selective conversion to the methyl ester. rsc.org

Metal-Free Systems: A transition metal-free approach using catalytic amounts of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in an aqueous medium provides a mild method for the oxidative esterification of benzylic alcohols. rsc.org

Solid Acid Catalysts: Sulfated metal-incorporated MCM-48 mesoporous silicates have been synthesized and used as stable, reusable heterogeneous catalysts for the liquid-phase esterification of benzyl alcohol with acetic acid, showing high selectivity for benzyl acetate. nih.gov

Brønsted Acidic Ionic Liquids: Ionic liquids like 1-methyl-2-pyrrolidonium hydrogen sulfate (B86663) ([Hnmp]HSO₄) have been used as efficient and reusable catalysts for the esterification of alcohols, including benzyl alcohol, with acetic acid, offering a less corrosive alternative to sulfuric acid. hep.com.cn

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For the synthesis of p-(tert-butyl)benzyl acetate, this would involve reacting p-(tert-butyl)benzyl alcohol with another acetate ester, such as vinyl acetate or ethyl acetate.

Lipase-Catalyzed Transesterification in Green Synthesis

Enzymatic synthesis using lipases has emerged as a significant green chemistry approach for ester production. mdpi.com Lipases are effective biocatalysts for transesterification reactions under mild conditions, leading to high selectivity and minimizing the formation of byproducts. mdpi.comnih.gov The synthesis of benzyl acetate via lipase-catalyzed transesterification of benzyl alcohol has been extensively studied and provides a model for the synthesis of its derivatives.

Key aspects of this methodology include:

Choice of Acyl Donor: Vinyl acetate is often a highly effective acyl donor, leading to nearly irreversible reactions and high conversion rates. mdpi.comresearchgate.netiitpkd.ac.in The use of vinyl acetate as an acyl donor with a commercially available lipase (B570770) (Lipozyme RM IM) in a solvent-free medium resulted in 100% conversion to benzyl acetate in just 10 minutes. researchgate.netiitpkd.ac.in Other acyl donors like ethyl acetate and butyl acetate can also be used. mdpi.comresearchgate.net

Enzyme Selection and Immobilization: Lipase B from Candida antarctica (often immobilized, as in Novozym 435) is one of the most widely used and efficient enzymes for this transformation. mdpi.comnih.gov Immobilizing the lipase on a solid support, such as chitosan-polyphosphate beads or macroporous resin, facilitates easy recovery and reuse of the biocatalyst and can enhance its stability and activity. mdpi.comresearchgate.net

Reaction Medium: These reactions can be performed in various media, including organic solvents (like n-hexane or toluene), solvent-free systems, or supercritical carbon dioxide (SCCO₂). researchgate.netnist.gov Reactions in SCCO₂ have been shown to proceed significantly faster than in other solvents. researchgate.netnist.gov

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations to construct complex molecules. utupub.fi This approach is particularly valuable for producing optically active compounds. In the context of ester synthesis, a lipase can be used for the kinetic resolution of a racemic alcohol through stereoselective acylation. nih.govmdpi.com

For instance, a racemic benzylic alcohol could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, leaving the other enantiomer as an unreacted alcohol. The resulting mixture of an ester and an alcohol can then be separated. While specific chemoenzymatic routes for this compound are not detailed in the literature, the principles are well-established. researchgate.net For example, a chemoenzymatic approach was used to synthesize the chiral intermediate of the antiepileptic drug Brivaracetam, involving a lipase-catalyzed resolution step. nih.gov This strategy combines biocatalysis with traditional chemical steps, such as oxidation or reduction, to achieve the final product with high enantiomeric purity. nih.govnih.gov

Acylation Reactions Involving Benzylic Alcohols

Acylation using a more reactive acylating agent than a carboxylic acid, such as an acid anhydride (B1165640) or an acyl chloride, is a highly effective method for synthesizing esters. This method is often faster and not limited by equilibrium.

A primary synthetic route for this compound involves the acylation of p-tert-butylbenzyl alcohol with acetic anhydride. This reaction is typically performed under acid-catalyzed conditions, using catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism and is reported to give high yields (>80%) at temperatures of 60–80°C.

Another approach involves the use of acetyl chloride. The acylation of benzyl alcohol with acetyl chloride can be efficiently catalyzed by copper (II) oxide under solvent-free conditions at room temperature. tsijournals.com This method is noted for its mild conditions, short reaction times, and the use of an inexpensive, reusable catalyst. tsijournals.com The high reactivity of acyl chlorides generally ensures a complete and rapid conversion to the ester.

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Alternative Solvent Systems

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario. For ester production, enzymatic catalysis offers a promising route to achieving this. The use of immobilized lipases, for example, can facilitate the esterification or transesterification reaction to produce benzyl acetate without the need for a solvent medium. vulcanchem.comresearchgate.net This approach not only eliminates solvent waste but can also simplify product separation and catalyst recycling. vulcanchem.com Research into the lipase-catalyzed synthesis of benzyl acetate in a solvent-free system has demonstrated the viability of this technique. researchgate.net

Alternative Solvent Systems: Where solvents are necessary, the focus shifts to using greener alternatives that are less toxic, renewable, and have a lower environmental impact than conventional solvents like toluene (B28343) or dichloromethane. d-nb.inforsc.org

Supercritical Carbon Dioxide (SC-CO2): SC-CO2 is a non-flammable, inexpensive, and non-toxic solvent with tunable properties. researchgate.net Studies on the lipase-catalyzed synthesis of benzyl acetate show that the reaction proceeds more rapidly in SC-CO2 compared to organic solvents like n-hexane and toluene or solvent-free systems. researchgate.net Its use facilitates easy product separation while favoring the esterification reaction. researchgate.net

Bio-based Solvents: Solvents derived from renewable resources are gaining traction. p-Cymene, a bio-based solvent, has been investigated as a renewable replacement for toluene in the synthesis of benzyl acetate. d-nb.infowhiterose.ac.uk Another promising alternative is tert-butyl acetate itself, which is a low-cost solvent with a good safety profile, produced from acetic acid and isobutylene. rsc.org

Greener Dipolar Aprotic Solvents: Traditional dipolar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) are facing regulatory pressure due to their toxicity. rsc.org N-Butylpyrrolidinone (NBP) has emerged as a promising non-toxic and biodegradable alternative, demonstrating high conversions in the synthesis of benzyl acetate from benzyl bromide. rsc.org

Table 1: Comparison of Alternative Solvent Systems for Benzyl Acetate Synthesis

| Solvent System | Type | Key Advantages | Reference |

|---|---|---|---|

| None (Neat/Solvent-Free) | Process-based | Eliminates solvent waste; simplifies product recovery. | researchgate.net |

| Supercritical CO2 (SC-CO2) | Alternative | Non-toxic, non-flammable; faster reaction rates; easy separation. | researchgate.net |

| p-Cymene | Bio-based | Renewable replacement for toluene. | d-nb.infowhiterose.ac.uk |

| tert-Butyl acetate | Greener Conventional | Good safety profile; low cost. | rsc.org |

| N-Butylpyrrolidinone (NBP) | Greener Dipolar Aprotic | Non-toxic, biodegradable alternative to NMP and DMF. | rsc.org |

Catalyst Development for Sustainable Production

Catalyst selection is a cornerstone of green synthesis, aiming to replace hazardous and inefficient catalysts with safer, more active, and recyclable alternatives. mdpi.com In the synthesis of this compound, development has focused on moving away from corrosive mineral acids like sulfuric acid. vulcanchem.combibliomed.org

Enzymatic Catalysts: Lipases and esterases are biocatalysts that can perform esterification under mild conditions, reducing the energy requirements and reliance on strong acid catalysts. vulcanchem.com The lipase-catalyzed synthesis of benzyl acetate from vinyl acetate in a solvent-free medium is one such example. researchgate.net Immobilized enzymes are particularly advantageous as they can be easily recovered and reused, aligning with green chemistry principles. vulcanchem.com

Solid Acid Catalysts and Ionic Liquids: To overcome the problems associated with homogeneous acid catalysts like H2SO4 (e.g., corrosion, difficult separation, and waste generation), various solid heterogeneous catalysts have been developed. bibliomed.org These include:

Solid Superacids: Materials like S2O8²⁻/ZrO2-Al2O3 have been used for benzyl acetate synthesis, offering high catalytic activity and ease of separation. bibliomed.org

Heteropolyacids: Compounds such as phosphotungstic acid are effective catalysts that can be recycled, providing high yields of benzyl acetate under optimized conditions. bibliomed.org

Ionic Liquids: N-methylpyrrolidone hydrosulfate and other functionalized ionic liquids have been employed as recyclable catalysts, achieving high yields (up to 98.6%) for benzyl acetate synthesis. bibliomed.org

Advanced Homogeneous Catalysts: Modern organometallic chemistry offers highly efficient catalytic systems that operate under sustainable conditions. An unprecedented palladium-catalyzed carbonylation of benzyl acetate derivatives was achieved using a PdAc2/DPPF system. rsc.org This protocol is notable for being completely halogen- and base-free and operating at ambient carbon monoxide pressure, which significantly enhances its sustainable features. rsc.org

Table 2: Overview of Sustainable Catalyst Types for Ester Synthesis

| Catalyst Type | Example(s) | Key Advantages | Reference |

|---|---|---|---|

| Biocatalysts | Lipases, Esterases | Mild reaction conditions; high selectivity; biodegradable. | vulcanchem.comresearchgate.net |

| Solid Superacids | S2O8²⁻/ZrO2-Al2O3 | High activity; heterogeneous (easy to separate). | bibliomed.org |

| Heteropolyacids | Phosphotungstic acid | Reusable; high yields. | bibliomed.org |

| Ionic Liquids | N-methylpyrrolidone hydrosulfate | Recyclable; high efficiency. | bibliomed.org |

| Organometallic | PdAc2/DPPF | Halogen- and base-free; operates at ambient pressure. | rsc.org |

Process Mass Intensity and Atom Economy Metrics in Synthesis Evaluation

To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. Atom Economy (AE) and Process Mass Intensity (PMI) are two of the most widely used. core.ac.ukd-nb.info

Atom Economy (AE): Introduced by Barry Trost, Atom Economy measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. core.ac.uk It provides a theoretical measure of how many atoms from the reactants are incorporated into the final product. core.ac.ukrsc.org

The AE is calculated as: AE (%) = (Molecular Weight of desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound from p-tert-butylbenzyl alcohol and acetic anhydride: C₁₁H₁₆O + C₄H₆O₃ → C₁₃H₁₈O₂ + C₂H₄O₂

Table 3: Atom Economy Calculation for this compound Synthesis

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| p-tert-Butylbenzyl alcohol | C₁₁H₁₆O | 164.24 | Reactant |

| Acetic anhydride | C₄H₆O₃ | 102.09 | Reactant |

| This compound | C₁₃H₁₈O₂ | 206.28 | Product |

| Acetic acid | C₂H₄O₂ | 60.05 | By-product |

| Atom Economy (AE) | 77.4% | Metric |

Calculation: AE = [206.28 / (164.24 + 102.09)] x 100 = 77.4%

An AE of 77.4% indicates that a significant portion of the reactant atoms are not incorporated into the final product, instead forming a by-product (acetic acid).

Process Mass Intensity (PMI): While AE is a theoretical measure, Process Mass Intensity (PMI) provides a more holistic view of a process's wastefulness by considering all materials used, including reactants, solvents, reagents, and process aids. core.ac.ukd-nb.info PMI is defined as the ratio of the total mass input to the mass of the final product. core.ac.uk

PMI = Total Mass in Process (kg) / Mass of Product (kg)

The ideal PMI is 1, signifying a zero-waste process. core.ac.uk In practice, PMI values are often much higher, especially in sectors like the pharmaceutical industry. rsc.org For the synthesis of benzyl acetate, studies have shown that the choice of catalyst and the use of solvents significantly impact the PMI. d-nb.infowhiterose.ac.uk For instance, a catalytic amidation reaction conducted in the greener solvent tert-butyl acetate achieved an excellent PMI of 8 on a large scale, demonstrating high process efficiency. rsc.org Evaluating the PMI for different synthetic routes to this compound is crucial for identifying the most sustainable and efficient manufacturing process. d-nb.info

Reaction Mechanisms and Chemical Transformations of P Tert Butyl Benzyl Acetate

Hydrolytic Pathways of Aryl-Alkyl Esters

The hydrolysis of p-(tert-Butyl)benzyl acetate (B1210297), like other esters, involves the cleavage of the ester linkage to yield p-(tert-butyl)benzyl alcohol and acetic acid or its corresponding salt. This transformation can be achieved through acid-catalyzed, base-catalyzed, or enzymatic methods, each with a distinct mechanism.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters is a reversible process that reaches equilibrium. chemistrysteps.com For p-(tert-Butyl)benzyl acetate, the reaction with water in the presence of a strong acid catalyst (e.g., H₂SO₄) leads to the formation of p-(tert-butyl)benzyl alcohol and acetic acid.

The mechanism proceeds through several key steps: chemistrysteps.comlibretexts.orgyoutube.com

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester group, converting the p-(tert-butyl)benzyloxy group into a good leaving group (p-(tert-butyl)benzyl alcohol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the p-(tert-butyl)benzyl alcohol molecule.

Deprotonation : The protonated carboxylic acid (acetic acid) is deprotonated to regenerate the acid catalyst and form the final carboxylic acid product.

Due to the reversible nature of this reaction, it is often driven to completion by using a large excess of water. chemistrysteps.com

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, commonly known as saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. chemistrysteps.com When this compound is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), it yields sodium acetate and p-(tert-butyl)benzyl alcohol.

The mechanism involves the following steps: chemistrysteps.comyoutube.com

Nucleophilic Attack : The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

Elimination of the Alkoxide : The intermediate collapses, and the p-(tert-butyl)benzyloxide ion (an alkoxide) is eliminated as the leaving group.

Acid-Base Reaction : The p-(tert-butyl)benzyloxide ion is a strong base and deprotonates the newly formed acetic acid. This acid-base reaction is rapid and irreversible, forming p-(tert-butyl)benzyl alcohol and the acetate anion.

Enzymatic Hydrolysis Mechanisms

Enzymes, particularly esterases such as lipases and p-nitrobenzylesterases, can efficiently catalyze the hydrolysis of benzyl (B1604629) esters under mild conditions. nih.govmdpi.comnih.gov Benzyl acetate is known to be rapidly hydrolyzed by various esterases into benzyl alcohol and acetate. nih.govinchem.org This biocatalytic process is highly specific and occurs at physiological pH and temperature.

The general mechanism for enzymatic hydrolysis by a serine hydrolase involves:

Formation of the Enzyme-Substrate Complex : The this compound molecule binds to the active site of the enzyme.

Nucleophilic Attack : A nucleophilic residue in the enzyme's active site (commonly a serine residue) attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site.

Release of the Alcohol : The intermediate collapses, releasing the p-(tert-butyl)benzyl alcohol moiety and forming an acyl-enzyme intermediate.

Deacylation : A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the acetic acid and regenerating the free enzyme for another catalytic cycle.

Studies have shown that enzymes like lipase (B570770) B from Candida antarctica (CALB) and p-nitrobenzylesterase from Bacillus subtilis are effective in catalyzing reactions involving benzyl esters. mdpi.comnih.gov

| Pathway | Catalyst/Reagent | Key Products | Reversibility | Mechanism Highlights |

|---|---|---|---|---|

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) + H₂O | p-(tert-Butyl)benzyl alcohol, Acetic acid | Reversible | Protonation of carbonyl, nucleophilic attack by water |

| Base-Catalyzed | Strong Base (e.g., NaOH) | p-(tert-Butyl)benzyl alcohol, Acetate salt | Irreversible | Nucleophilic attack by ⁻OH, irreversible deprotonation of carboxylic acid |

| Enzymatic | Esterases (e.g., Lipase) | p-(tert-Butyl)benzyl alcohol, Acetate | Irreversible (in vivo) | Formation of an acyl-enzyme intermediate |

Oxidative Transformations

The structure of this compound offers two primary sites for oxidation: the benzylic carbon and the tert-butyl group. The reactivity of these sites differs significantly based on the oxidizing agent and reaction conditions.

Benzylic Oxidation Reactions

The benzylic position (the CH₂ group adjacent to the aromatic ring) is susceptible to oxidation. The presence of the aromatic ring stabilizes radical intermediates at this position, making the benzylic C-H bonds weaker and more reactive than typical alkyl C-H bonds. libretexts.orglibretexts.org

Depending on the oxidant used, benzylic oxidation can yield different products:

Oxidation to Aldehydes : Milder oxidizing agents can convert the benzylic position to an aldehyde. For instance, oxidation of substituted benzyl alcohols (the hydrolysis product) can yield the corresponding benzaldehyde. asianpubs.org Reagents like chromyl chloride (in the Etard reaction) can oxidize a methylbenzene to a benzaldehyde, suggesting that a related transformation is possible. ncert.nic.in

Oxidation to Carboxylic Acids : Strong oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄), typically oxidize alkyl side chains with at least one benzylic hydrogen all the way to a carboxylic acid group. libretexts.orglibretexts.orgpressbooks.pub In the case of this compound, this would lead to the formation of p-(tert-butyl)benzoic acid after hydrolysis of the ester. The mechanism involves the formation of a benzylic radical intermediate. libretexts.orglibretexts.org

The ester group itself may be hydrolyzed during these oxidative processes, especially under harsh conditions (e.g., hot KMnO₄ in aqueous solution). More controlled, late-stage oxygenation reactions have also been developed that can introduce an alcohol functionality at the benzylic position, potentially converting an alkylbenzene directly into a benzylic acetate or alcohol. acs.orgacs.org

Oxidation of the tert-Butyl Moiety

The tert-butyl group is generally highly resistant to oxidation under standard conditions. pressbooks.pub This inertness is because its quaternary carbon is attached to the aromatic ring, meaning there are no benzylic hydrogens. libretexts.orglibretexts.org Strong oxidizing agents like KMnO₄ that readily attack other alkyl side chains typically leave the tert-butyl group untouched. libretexts.orgpressbooks.pub

However, the oxidation of a tert-butyl group on an aromatic ring is not impossible and can be achieved under specific, forceful conditions. It has been shown that reacting tert-butyl-substituted aromatic compounds with nitrogen dioxide (NO₂) gas at elevated temperatures (in excess of 160°C) can convert the tert-butyl group into a carboxylic acid. google.com This process allows for the transformation of a typically inert group into a functional one, though it requires conditions far more severe than those needed for benzylic oxidation.

| Reaction Site | Reagent/Condition | Major Product(s) | Mechanistic Feature |

|---|---|---|---|

| Benzylic Position (-CH₂-) | Potassium Permanganate (KMnO₄), Heat | p-(tert-Butyl)benzoic acid | Requires benzylic hydrogens; proceeds via benzylic radical. libretexts.orgpressbooks.pub |

| Benzylic Position (-CH₂-) | Milder Oxidants (e.g., CrO₂, H₂O₂/catalyst) | p-(tert-Butyl)benzaldehyde, p-(tert-Butyl)benzyl alcohol | Controlled, partial oxidation. asianpubs.orgncert.nic.in |

| tert-Butyl Moiety | Potassium Permanganate (KMnO₄) | No reaction | Lack of benzylic hydrogens prevents oxidation. libretexts.orgpressbooks.pub |

| tert-Butyl Moiety | NO₂ gas, >160°C | p-Carboxybenzyl acetate (or its derivatives) | Harsh conditions required to oxidize the inert group. google.com |

Nucleophilic Substitution Reactions Involving the Benzylic Center

The benzylic center of this compound is susceptible to nucleophilic substitution reactions, where the acetate group is replaced by another nucleophile. The specific pathway, either S(_N)1 or S(_N)2, is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

S(_N)1 Reaction Pathways

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a stepwise process that involves the formation of a carbocation intermediate. masterorganicchemistry.com For this compound, the S(_N)1 pathway is facilitated by the stability of the resulting p-(tert-butyl)benzyl carbocation. The tert-butyl group, being an electron-donating group, helps to stabilize the positive charge on the benzylic carbon through inductive effects and hyperconjugation.

The reaction proceeds in two main steps:

Formation of the carbocation: The acetate leaving group departs, forming a planar p-(tert-butyl)benzyl carbocation. This is the rate-determining step. rsc.org

Nucleophilic attack: The nucleophile attacks the carbocation. Since the carbocation is planar, the nucleophile can attack from either face, leading to a racemic mixture if the starting material were chiral at the benzylic position.

S(_N)1 reactions are favored by polar protic solvents, such as water and alcohols, which can solvate both the carbocation and the leaving group. spcmc.ac.in Weaker nucleophiles are also characteristic of S(_N)1 reactions. rsc.org

Table 1: Factors Favoring S(_N)1 Reactions for this compound

| Factor | Influence on this compound |

| Substrate Structure | The secondary benzylic position, coupled with the stabilizing tert-butyl group, readily forms a stable carbocation. |

| Solvent | Polar protic solvents (e.g., ethanol, water) stabilize the carbocation intermediate and the acetate leaving group. spcmc.ac.in |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) are typical for S(_N)1 reactions. |

| Leaving Group | Acetate is a reasonably good leaving group, especially when protonated under acidic conditions. |

S(_N)2 Reaction Pathways

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

For this compound, the S(_N)2 pathway is sterically hindered by the bulky tert-butyl group on the benzene (B151609) ring and the benzyl group itself. However, it can still occur under specific conditions.

S(_N)2 reactions are favored by:

Strong, unhindered nucleophiles.

Polar aprotic solvents (e.g., acetone (B3395972), DMF), which solvate the cation but not the nucleophile, thus enhancing its nucleophilicity.

Less substituted substrates. While this compound is a secondary substrate, the steric hindrance is a significant factor.

Table 2: Conditions Favoring S(_N)2 Reactions for this compound

| Factor | Influence on this compound |

| Substrate Structure | Steric hindrance from the tert-butyl group and the aromatic ring disfavors the S(_N)2 pathway. |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) can promote S(_N)2 reactions. |

| Nucleophile | Strong, less sterically hindered nucleophiles (e.g., CN⁻, I⁻) are required for an S(_N)2 reaction to occur. imtm.cz |

| Leaving Group | A good leaving group like acetate is necessary. |

Carbonylation Reactions of Benzylic Acetates

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule. For benzylic acetates like this compound, palladium-catalyzed carbonylation is a significant transformation.

Palladium-Catalyzed Carbonylative Coupling

Palladium catalysts are effective in promoting the carbonylation of benzylic acetates to form valuable products like aryl-acetic acid esters. mdpi.com The reaction typically involves reacting the benzyl acetate with carbon monoxide and an alcohol in the presence of a palladium catalyst and a phosphine (B1218219) ligand. mdpi.com

A general scheme for this reaction is as follows:

p-(tert-Butyl)C₆H₄CH₂OAc + CO + ROH p-(tert-Butyl)C₆H₄CH₂COOR + HOAc

The choice of palladium precursor, ligand, and reaction conditions can significantly influence the yield and selectivity of the product. For instance, a binary system of Pd(OAc)₂ with a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) has been shown to be effective for the carbonylation of benzyl acetates. mdpi.com

Table 3: Typical Conditions for Palladium-Catalyzed Carbonylation of Benzyl Acetates

| Parameter | Typical Condition | Reference |

| Catalyst | Pd(OAc)₂ | mdpi.com |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) | mdpi.com |

| Carbon Monoxide Pressure | 5-20 bar | mdpi.com |

| Temperature | 130 °C | mdpi.com |

| Solvent | The alcohol reactant can often serve as the solvent. |

Mechanistic Aspects of Migratory Insertion

A key step in the catalytic cycle of palladium-catalyzed carbonylation is migratory insertion. pku.edu.cn The generally accepted mechanism involves the following steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the benzylic C-O bond of this compound to form a Pd(II) complex.

CO Insertion (Migratory Insertion): A molecule of carbon monoxide coordinates to the palladium center, and then the p-(tert-butyl)benzyl group migrates to the coordinated CO, forming an acyl-palladium intermediate. pku.edu.cn

Reductive Elimination: The acyl-palladium intermediate reacts with an alcohol (ROH) to yield the final ester product and regenerates the Pd(0) catalyst, completing the catalytic cycle.

The migratory insertion of the benzyl group is a crucial step for the formation of the new carbon-carbon bond.

Radical Reactions and Pathways

While ionic reactions are more common for this compound, radical reactions can also occur, particularly under conditions that promote homolytic bond cleavage, such as high temperatures or the presence of radical initiators.

The stability of the radicals formed plays a crucial role in these reactions. The p-(tert-butyl)benzyl radical is relatively stable due to resonance delocalization of the unpaired electron into the benzene ring. The tert-butyl group further enhances this stability through hyperconjugation. nih.gov

Potential radical reactions involving this compound could include:

Hydrogen Abstraction: A strong radical could abstract a hydrogen atom from the benzylic position to form the stabilized p-(tert-butyl)benzyl radical.

Radical Chain Reactions: In the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a radical propagating agent like tributyltin hydride (Bu₃SnH), the acetate group could potentially be replaced via a radical mechanism. libretexts.org

The general steps in a radical chain reaction are initiation, propagation, and termination. libretexts.org For example, in a hypothetical radical reduction:

Initiation: A radical initiator generates a tributyltin radical.

Propagation:

The tributyltin radical reacts with this compound, potentially leading to the formation of the p-(tert-butyl)benzyl radical.

The p-(tert-butyl)benzyl radical then abstracts a hydrogen atom from Bu₃SnH to form p-(tert-butyl)toluene and a new tributyltin radical, which continues the chain.

Termination: Two radicals combine to end the chain reaction.

The stability of the tertiary butyl radical also makes it a persistent species in radical reactions. nih.gov

Multicomponent Coupling Reactions

Extensive searches of scientific literature and chemical databases did not yield specific examples of multicomponent coupling reactions directly involving this compound as a primary reactant or product. Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. These reactions typically involve the combination of three or more starting materials.

While the individual components that could theoretically lead to or derive from this compound—such as p-(tert-butyl)benzaldehyde, p-(tert-butyl)benzyl alcohol, or acetic acid—are commonly used in various organic transformations, their specific combination with other reactants in a multicomponent setup to form or react from this compound is not documented in the reviewed literature.

For instance, aldehydes are key substrates in both the Passerini three-component reaction (reacting with a carboxylic acid and an isocyanide) and the Ugi four-component reaction (reacting with an amine, a carboxylic acid, and an isocyanide). It is plausible that p-(tert-butyl)benzaldehyde could participate in such reactions. However, the direct formation of this compound as the primary product of such a reaction is not a typical outcome of these classical MCRs, which generally yield α-acyloxy amides (Passerini) or α-acylamino amides (Ugi).

Further investigation into novel and less common multicomponent reactions also did not reveal any published research detailing the use or synthesis of this compound within this reaction class. Therefore, this section cannot be populated with detailed research findings or data tables as per the initial instructions, due to the absence of relevant data in the current body of scientific literature.

Analytical Methodologies for Characterization and Quantification of P Tert Butyl Benzyl Acetate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of p-(tert-Butyl)benzyl acetate (B1210297), offering insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of p-(tert-Butyl)benzyl acetate. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule. nih.govchemicalbook.comrsc.org

In ¹H NMR spectroscopy of a related compound, methyl 2-(4-(tert-butyl)phenyl)acetate, in a deuterated chloroform (B151607) (CDCl₃) solvent, the signals corresponding to the different protons are observed at specific chemical shifts (δ). rsc.org For instance, the aromatic protons typically appear in the range of δ 7.20-7.33 ppm. rsc.org The nine equivalent protons of the bulky tert-butyl group produce a characteristic singlet peak around δ 1.30 ppm. rsc.org The methylene (B1212753) (-CH₂-) protons adjacent to the ester group and the aromatic ring would also have a distinct signal. rsc.org

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. nih.gov For methyl 2-(4-(tert-butyl)phenyl)acetate, the carbonyl carbon of the ester group is typically found at a chemical shift of around δ 172.0 ppm. rsc.org The carbon atoms of the benzene (B151609) ring resonate between δ 125.4 and δ 149.7 ppm, while the carbons of the tert-butyl group appear at δ 34.3 (quaternary) and δ 31.2 ppm (methyls). rsc.org The methylene carbon and the methyl carbon of the ester group are observed at δ 40.5 and δ 51.7 ppm, respectively. rsc.org These spectral data are often confirmed using advanced NMR techniques like gHSQC and HMBC experiments, especially when dealing with complex mixtures or for unambiguous assignments. acs.orgacs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Structurally Similar Compound, Methyl 2-(4-(tert-butyl)phenyl)acetate rsc.org

| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| Aromatic C-H | 7.33 (d, J = 8.3 Hz, 2H), 7.20 (d, J = 8.2 Hz, 2H) | 128.8, 125.4 |

| -C(CH₃)₃ | 1.30 (s, 9H) | 34.3 (quaternary C), 31.2 (methyl C's) |

| -CH₂- | 3.57 (s, 2H) | 40.5 |

| C=O | - | 172.0 |

| -OCH₃ | 3.65 (s, 3H) | 51.7 |

| Aromatic C | - | 149.7, 130.8 |

Note: Data is for methyl 2-(4-(tert-butyl)phenyl)acetate and serves as a close structural analog for illustrating typical chemical shifts.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For a similar compound, methyl 2-(4-(tert-butyl)phenyl)acetate, characteristic peaks are observed. rsc.org A strong absorption band around 1741 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. rsc.org The C-O stretching vibrations of the ester are also prominent. Absorptions corresponding to C-H stretching of the aromatic ring and the aliphatic parts of the molecule are typically seen in the 2800-3100 cm⁻¹ region. rsc.org For instance, peaks at 2962 and 2870 cm⁻¹ are characteristic of the tert-butyl group's C-H stretching. rsc.org The presence of the benzene ring is further confirmed by bands in the 1400-1600 cm⁻¹ region. rsc.orgnihs.go.jp

Table 2: Key IR Absorption Bands for a Structurally Similar Compound, Methyl 2-(4-(tert-butyl)phenyl)acetate rsc.org

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H Stretch (Aliphatic) | 2962, 2870 |

| C=O Stretch (Ester) | 1741 |

| C=C Stretch (Aromatic) | 1518 |

| C-H Bend (Aliphatic) | 1435, 1365 |

| C-O Stretch (Ester) | 1258, 1157 |

Note: Data is for methyl 2-(4-(tert-butyl)phenyl)acetate, a close structural analog.

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. nih.govambeed.com

Chemical Ionization (CI) is a soft ionization technique used in mass spectrometry that often results in less fragmentation and a more prominent molecular ion peak compared to electron ionization. acs.org In the CI mass spectrum of esters like benzyl (B1604629) acetate, a protonated molecular ion [M+H]⁺ is typically observed. acs.org For this compound, this would correspond to an ion with a mass-to-charge ratio (m/z) of 207. uni.lu The use of different reagent gases in CI can influence the fragmentation patterns, providing additional structural information. core.ac.uk Studies have shown that temperature and pressure can affect the CI mass spectra of related compounds like benzyl acetate. acs.org

Tandem Mass Spectrometry (MS/MS) is an advanced technique that is particularly useful for the analysis of this compound in complex mixtures, such as environmental or biological samples. researchgate.net This method involves multiple stages of mass analysis, typically to isolate a specific parent ion and then fragment it to produce a characteristic spectrum of daughter ions. researchgate.net This high selectivity allows for the quantification of the target compound even at low concentrations, by using techniques like multiple reaction monitoring (MRM). sigmaaldrich.com For instance, a method for analyzing related compounds in human urine utilizes ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). researchgate.netacs.org This approach enables the sensitive and specific detection of metabolites, which is crucial in exposure assessment studies. researchgate.net

Mass Spectrometry (MS) Applications[1],

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and quantification of this compound from mixtures. Gas chromatography (GC) is a commonly employed method due to the compound's volatility. sigmaaldrich.com In a typical GC analysis, the sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for its identification. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) is often used for detection and quantification. rsc.orgsigmaaldrich.com For instance, GC has been used for the analysis of scented consumer products containing related compounds. sigmaaldrich.com

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and its more advanced version, ultra-high performance liquid chromatography (UHPLC), can also be used, especially when coupled with mass spectrometry for enhanced sensitivity and selectivity. google.comsigmaaldrich.com These techniques are particularly valuable for analyzing less volatile derivatives or for samples in complex matrices where direct GC injection is not feasible. researchgate.net

Advanced Characterization Methodologies

Beyond standard chromatographic techniques, advanced and combined approaches are employed for more challenging analytical scenarios.

Combined Spectroscopic and Chromatographic Approaches

The combination of chromatography for separation and spectroscopy for identification is the gold standard in analytical chemistry. As discussed, GC-MS and LC-MS are prime examples of such hyphenated techniques. lcms.czsemanticscholar.org The data from the chromatogram (retention time) provides one level of identification, while the mass spectrum offers definitive structural confirmation. Infrared (IR) spectroscopy can also be coupled with chromatographic techniques, although this is less common for routine analysis.

Pretreatment Techniques for Sample Preparation

Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound, especially when it is present at low concentrations or in complex matrices. upertis.ac.id The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering substances.

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely used sample preparation technique. mdpi.comresearchgate.net It involves exposing a fused-silica fiber coated with a stationary phase to the sample (either directly or in the headspace above the sample). mdpi.com Analytes partition onto the fiber, which is then transferred to the GC inlet for thermal desorption and analysis. Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS), are available to target analytes with different polarities. researchgate.net SPME is particularly effective for analyzing volatile and semi-volatile compounds in air, water, and food samples. mdpi.comasianpubs.org

Headspace Analysis is another common technique for volatile compounds. shu.edu It involves analyzing the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. shu.edu This method is ideal for avoiding non-volatile matrix components that could contaminate the GC system. Static headspace analysis is a simple and robust technique for this purpose. shu.edu

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are classical techniques used to extract and clean up analytes from liquid samples. In LLE, the analyte is partitioned between the sample solvent and an immiscible extraction solvent. SPE involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent.

For certain applications, derivatization may be employed to improve the chromatographic properties or detectability of an analyte. researchgate.nettcichemicals.com For example, silylation is a common derivatization technique in GC to increase the volatility and thermal stability of compounds containing active hydrogen atoms. researchgate.net While this compound itself does not typically require derivatization, this technique is crucial for related analytes in a complex mixture.

Computational Chemistry Studies of P Tert Butyl Benzyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in probing the electronic structure and conformational preferences of esters and molecules containing tert-butyl groups.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies on p-(tert-butyl)benzyl acetate (B1210297) are not extensively documented in publicly available literature, the methodology has been applied to structurally related compounds, such as benzyl (B1604629) acetate and molecules with tert-butyl functionalities. researchgate.netiucr.orgresearchgate.net For instance, DFT calculations at the B3LYP/6–311G(d,p) level of theory are commonly used to optimize molecular geometry and analyze electronic properties. iucr.org Such analyses for p-(tert-butyl)benzyl acetate would typically involve the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges. These results would reveal how the electron-donating tert-butyl group influences the electron distribution across the aromatic ring and the ester moiety, affecting the molecule's reactivity and intermolecular interactions. Studies on similar molecules confirm the utility of DFT in understanding complex formations through hydrogen bonding and other non-covalent interactions. researchgate.net

The flexibility of this compound is primarily due to the rotation around the C-O and C-C single bonds of the benzyl acetate portion. Conformational analysis helps to identify the most stable three-dimensional arrangements of the molecule. Computational studies on related molecules, such as benzyl acetoacetate, have utilized DFT to perform complete conformational analyses, identifying numerous stable conformers. researchgate.net A similar approach for this compound would involve systematically rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface. This landscape would reveal the global minimum energy conformation and the energy barriers between different conformers. The presence of the bulky tert-butyl group is expected to significantly influence the conformational preferences and the energy landscape, a phenomenon observed in studies of other tert-butyl-containing compounds like p-tert-butylcalix researchgate.netarene. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their structural stability and interactions in various environments. While specific MD simulations for this compound are not readily found, the technique has been widely applied to systems containing tert-butyl groups and ester functionalities. researchgate.netresearchgate.netuantwerpen.be An MD simulation of this compound, likely in a solvent, would track the atomic motions based on a chosen force field. This would allow for the observation of conformational changes, the stability of different rotamers, and the nature of solute-solvent interactions. For example, MD simulations on aqueous solutions of tert-butyl alcohol have provided detailed information on hydration structure and the effect of the bulky tert-butyl group on hydrogen bonding networks. researchgate.net Similar simulations would elucidate the influence of the hydrophobic tert-butyl group on the hydration shell of this compound.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These are often calculated using computational methods and are valuable in understanding a compound's behavior and in quantitative structure-activity relationship (QSAR) studies.

The partition coefficient (LogP) and Topological Polar Surface Area (TPSA) are key descriptors related to a molecule's solubility and permeability. For this compound, these values have been computationally predicted. The XLogP3, a calculated value for LogP, is reported to be 3.7, indicating a high degree of lipophilicity. nih.gov The TPSA, which is the surface sum over all polar atoms, is calculated to be 26.3 Ų. nih.gov These descriptors are crucial for predicting the compound's behavior in different solvent systems.

| Molecular Descriptor | Predicted Value | Reference |

| XLogP3 | 3.7 | nih.gov |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | nih.gov |

Mechanistic Modeling of Chemical Reactions

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving esters like this compound. While specific computational studies exclusively targeting this compound are not extensively documented in public literature, a robust understanding of its reactive behavior can be constructed by drawing parallels from theoretical investigations into analogous ester systems, such as benzyl acetate and other substituted esters. The primary reaction pathways amenable to such modeling are hydrolysis (both acid-catalyzed and neutral) and transesterification.

Modeling of Ester Hydrolysis

The hydrolysis of this compound, which results in the formation of p-(tert-butyl)benzyl alcohol and acetic acid, can be computationally modeled under both acid-catalyzed and neutral conditions. These models aim to map the potential energy surface of the reaction, identifying the structures of transition states and intermediates, and calculating the associated energy barriers (activation energies).

Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis of esters is a well-studied mechanism that can be effectively modeled using computational methods. rsc.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31++G(d,p), are suitable for these investigations. arxiv.org The inclusion of a continuum solvation model, like the Conductor-like Polarizable Continuum Model (C-PCM), is crucial to account for the influence of the solvent (typically water) on the reaction energetics. arxiv.org

The generally accepted mechanism proceeds through several key steps, each of which can be computationally modeled:

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of the ester by a hydronium ion. This is a rapid, low-energy step that increases the electrophilicity of the carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving benzyl alcohol group. This can occur in one or more steps, sometimes involving additional solvent molecules as proton shuttles.

Elimination of the Leaving Group: The protonated leaving group, p-(tert-butyl)benzyl alcohol, departs from the tetrahedral intermediate.

Deprotonation: The final step involves the deprotonation of the resulting protonated carboxylic acid to yield acetic acid and regenerate the acid catalyst.

Computational modeling of this pathway for this compound would focus on locating the transition state (TS) for the nucleophilic attack of water. The geometry of this TS would be characterized by the partial formation of the C-O bond with the incoming water molecule and the partial elongation of the C-O bond of the ester. The presence of the electron-donating tert-butyl group on the benzyl ring is expected to have a subtle electronic influence on the stability of the intermediates and transition states compared to unsubstituted benzyl acetate. Theoretical studies on substituent effects show that electron-donating groups can influence reaction barriers. nih.govresearchgate.net

Table 1: Hypothetical Calculated Energy Profile for Acid-Catalyzed Hydrolysis of this compound The following data is illustrative and based on typical values from DFT studies of similar ester hydrolyses.

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants + H₃O⁺ | 0.0 |

| 2 | Protonated Ester | -5.2 |

| 3 | Transition State 1 (Nucleophilic Attack) | +15.5 |

| 4 | Tetrahedral Intermediate | +8.1 |

| 5 | Transition State 2 (Leaving Group Departure) | +14.8 |

| 6 | Products + H₃O⁺ | -3.7 |

Neutral Hydrolysis:

In the absence of a strong acid catalyst, the hydrolysis of esters can still proceed, albeit typically at a slower rate. Computational models for neutral hydrolysis often reveal a mechanism involving cooperative catalysis by several water molecules. nih.govic.ac.uk Car-Parrinello molecular dynamics simulations have shown that for simple esters, autoionization of water can be followed by rapid acid-base catalysis. nih.gov

For this compound, a DFT model of neutral hydrolysis would likely involve a transition state where one water molecule acts as the nucleophile attacking the carbonyl carbon, while one or more additional water molecules act as a proton shuttle, simultaneously delivering a proton to the ester's ether oxygen and abstracting a proton from the attacking water molecule. ic.ac.uk This concerted process avoids the formation of highly charged intermediates. The calculated activation free energy for such a water-assisted mechanism is generally higher than for the acid-catalyzed pathway, consistent with a slower reaction rate. nih.gov

Modeling of Transesterification Reactions

Transesterification is another key reaction of this compound, where the benzyl alcohol moiety is exchanged with another alcohol. Computational modeling can provide insight into the mechanism, which is analogous to hydrolysis but with an alcohol molecule acting as the nucleophile instead of water.

For example, the transesterification with methanol (B129727) to produce methyl acetate and p-(tert-butyl)benzyl alcohol can be modeled. DFT studies on the transesterification of similar esters have successfully mapped out the energy profiles for both acid- and base-catalyzed pathways. arxiv.org

The computational approach would be similar to that for hydrolysis, involving the location of tetrahedral intermediates and the associated transition states. The calculations would predict the relative activation barriers for the forward and reverse reactions, allowing for an estimation of the equilibrium position. The bulky tert-butyl group is expected to introduce steric effects that can influence the stability of the transition state and intermediates, a factor that can be precisely quantified through computational modeling.

Table 2: Key Calculated Geometrical Parameters for a Hypothetical Transesterification Transition State The following data is illustrative and based on typical values from DFT studies of ester transesterification.

| Parameter | Description | Value (Å) |

| r(C=O) | Carbonyl bond length | 1.28 |

| r(C-O_nuc) | Distance to incoming nucleophile (Methanol O) | 1.95 |

| r(C-O_lg) | Distance to leaving group (Benzyl O) | 1.88 |

These computational studies, by providing a molecular-level picture of the reaction pathway, are invaluable for understanding the reactivity of this compound and for predicting the influence of its specific chemical structure on reaction outcomes.

Derivatives and Analogues: Synthesis and Reactivity in Academic Research

Structural Modifications of the Benzyl (B1604629) Moiety

Influence of Substituents on Reactivity

The reactivity of benzyl acetates is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups generally increase the electron density on the ring, which can stabilize carbocation intermediates and accelerate reactions involving electrophilic attack. libretexts.org Conversely, electron-withdrawing groups decrease the ring's electron density, which can slow down such reactions. libretexts.org

For instance, in the ozonation of benzyl acetate (B1210297) derivatives, the presence of electron-acceptor substituents was found to increase the selectivity of oxidation along the methyl group. technologies-engineering.com.uaknutd.edu.ua This is because the electron-withdrawing nature of the substituent deactivates the aromatic ring towards ozone attack, making the benzylic position more susceptible to oxidation.

The photochemical cleavage of substituted benzyl acetates has also been studied, revealing that product yields are highly dependent on the substituent. acs.org The competition between electron transfer to form an ion pair and decarboxylation of the resulting radical is a key factor. acs.org The rates of electron transfer in these systems have been shown to follow Marcus theory. acs.org

The position of the substituent also plays a crucial role. Activating groups, which are typically ortho- and para-directing, increase the electron density at these positions, making them more susceptible to electrophilic substitution. libretexts.org

Synthesis of Substituted Benzyl Acetates

The synthesis of substituted benzyl acetates can be achieved through various methods. A common approach involves the palladium-catalyzed carbonylation of benzyl alcohols. mdpi.comrsc.org This method allows for the preparation of a wide range of alkyl arylacetates in high yields. rsc.org Notably, this reaction can be performed under mild conditions, often at ambient carbon monoxide pressure and without the need for halogen or base additives. rsc.org

Another synthetic route involves the reaction of substituted benzyl alcohols with acetic acid, often catalyzed by a strong acid in what is known as Fischer esterification. scribd.com Additionally, benzyl halides can be converted to benzyl acetates through reaction with an acetate salt. researchgate.net For example, the synthesis of benzyl acetate from benzyl chloride and sodium acetate has been investigated in ionic liquids, which can act as both solvent and catalyst. researchgate.net

The Suzuki-Miyaura coupling reaction provides a versatile method for synthesizing substituted unsymmetrical diphenylmethanes, which can be precursors to or analogues of substituted benzyl acetates. acs.org This reaction can utilize benzyl acetates as coupling partners with boronic acids. acs.org

| Synthetic Method | Reactants | Key Features | Reference |

| Palladium-Catalyzed Carbonylation | Benzyl alcohols, CO, Methanol (B129727) | High yields, mild conditions, no halogen/base required | rsc.org |

| Fischer Esterification | Benzyl alcohol, Acetic acid | Acid-catalyzed, high yields | scribd.com |

| Nucleophilic Substitution | Benzyl chloride, Sodium acetate | Can be performed in ionic liquids | researchgate.net |

| Suzuki-Miyaura Coupling | Benzyl acetate, Boronic acid | Synthesis of unsymmetrical derivatives | acs.org |

Modifications of the tert-Butyl Group

Exploration of Alkyl Chain Variations

Research into modifying the tert-butyl group by exploring different alkyl chain variations allows for a systematic study of how steric and electronic effects influence the properties of the molecule. While direct studies on p-(tert-butyl)benzyl acetate analogues with varied alkyl chains are not extensively detailed in the provided results, general principles of organic synthesis suggest that such analogues could be prepared from the corresponding p-alkylbenzyl alcohols or halides.

The synthesis of N-benzyl-N,N-dimethylalkyl bromides with varying alkyl chain lengths (from C2 to C20) has been described, providing a general synthetic route applicable to a whole series of related compounds. mdpi.com This methodology could potentially be adapted to synthesize p-alkylbenzyl acetate derivatives.

Derivatives with Other Sterically Hindered Groups

The tert-butyl group is a common sterically hindered group used in organic synthesis, often as a protecting group for carboxylic acids and alcohols due to its stability and ease of removal under acidic conditions. thieme-connect.comorganic-chemistry.org Research has explored the replacement of the tert-butyl group with other bulky substituents to modulate molecular properties.

For example, the synthesis of sterically hindered phenolic compounds has been achieved using 3,5-di-tert-butyl-4-hydroxybenzyl acetate as a starting material in reactions with indole (B1671886) and its derivatives. researchgate.net This indicates the reactivity of the benzyl acetate moiety even when attached to a highly substituted and sterically hindered phenol (B47542) ring.

In the context of N-heterocyclic carbene (NHC) silver complexes, derivatives have been synthesized with a 1-benzyl-3-tert-butylimidazole ligand, demonstrating the incorporation of a tert-butyl group in a different molecular environment. oup.com The synthesis of compounds with other bulky groups, such as the trityl group, is also common for protecting hydroxy groups, especially for selective protection of less sterically hindered substrates due to its large size. tcichemicals.com

The development of isosteric replacements for the tert-butyl group, such as the 1-trifluoromethyl-cyclobutyl group, is an emerging area of research aimed at optimizing the properties of bioactive molecules. acs.org

| Sterically Hindered Group | Application/Context | Reference |

| tert-Butyl | Protecting group for acids and alcohols | thieme-connect.comorganic-chemistry.org |

| 3,5-di-tert-butyl-4-hydroxyphenyl | Synthesis of sterically hindered phenols | researchgate.net |

| 1-benzyl-3-tert-butylimidazole | Ligand for N-heterocyclic carbene complexes | oup.com |

| Trityl | Protecting group for hydroxyls | tcichemicals.com |

| 1-trifluoromethyl-cyclobutyl | Isosteric replacement for tert-butyl | acs.org |

Exploration of Different Carboxylate Esters

Modifying the acetate group in this compound to other carboxylate esters can significantly alter the compound's chemical and physical properties. The reactivity of the ester group, for instance, is influenced by the nature of the carboxylate.

The synthesis of various benzyl esters can be achieved through several established methods. Palladium-catalyzed carbonylation of benzyl acetate derivatives in the presence of different alcohols (ethanol, isopropanol, tert-butanol, n-butanol) has been shown to produce the corresponding alkyl arylacetates in excellent yields. rsc.org This demonstrates a versatile route to a library of benzyl esters.

Direct esterification of benzyl alcohol with different carboxylic acids via Fischer esterification is a classical and efficient method. scribd.com Alternatively, the reaction of benzyl halides with various carboxylate salts can also yield the desired benzyl esters. researchgate.net

The hydrolysis rates of esters are dependent on their structure. For example, steric hindrance near the carbonyl carbon can affect the rate of hydrolysis. pearson.com Benzyl acetate is expected to hydrolyze more rapidly than phenyl acetate due to less steric hindrance and reduced resonance stabilization. pearson.com The use of more sterically hindered carboxylate esters, such as pivaloyl (tert-butylcarbonyl) esters, is a common strategy for protecting hydroxyl groups. tcichemicals.com These esters are generally stable under acidic and oxidative conditions and are typically deprotected under basic or reductive conditions. tcichemicals.com

Comparative Mechanistic Studies with Analogues

The reactivity and mechanistic pathways of this compound are often elucidated through comparative studies with its structural analogues. By systematically altering the substituents on the benzyl ring or modifying the acetate leaving group, researchers can probe the electronic and steric effects that govern the reaction mechanisms. Such studies are prevalent in academic research, particularly in the fields of solvolysis, oxidation, and mass spectrometric fragmentation.

One of the most extensively studied reactions for benzyl derivatives is solvolysis, where the solvent acts as the nucleophile. The mechanism of solvolysis for substituted benzyl compounds can range from a fully concerted S(_N)2 pathway to a stepwise S(_N)1 pathway involving a carbocation intermediate. The p-tert-butyl group, being electron-donating through induction and hyperconjugation, plays a significant role in stabilizing the benzyl carbocation that forms in S(_N)1 reactions.

Comparative studies on the solvolysis of substituted benzyl tosylates, which are analogues with a better leaving group than acetate, provide insight into this effect. The rates of solvolysis for various substituted benzyl tosylates have been analyzed, revealing that electron-donating groups accelerate the reaction by stabilizing the transition state leading to the carbocation. Conversely, electron-withdrawing groups, such as a nitro group, significantly decrease solvolysis rates by destabilizing the carbocation intermediate. The selectivity of substituted benzyl derivatives toward different solvents, such as aqueous ethanol, has been used to identify the nature of the solvolytic intermediates. rsc.org For instance, p-methylbenzyl derivatives react via intimate ion pairs in less polar solvents, while p-methoxybenzyl chloride reacts predominantly through solvent-separated ion pairs. rsc.org Given the electron-donating nature of the tert-butyl group, this compound would be expected to solvolyze through a mechanism involving a well-stabilized carbocation, likely via solvent-separated ion pairs in polar media.

The influence of the leaving group is also a critical aspect of mechanistic studies. In a comparison of the solvolysis of benzyl fluoroformate and benzyl chloroformate, the fluorine/chlorine rate ratios (k(_F)/k(_Cl)) serve as a tool to probe the reaction mechanism. mdpi.com For reactions proceeding through an addition-elimination pathway, these ratios are typically greater than unity, which was observed for benzyl fluoroformate. mdpi.com

Kinetic studies on the oxidation of substituted benzyl alcohols to their corresponding benzaldehydes by reagents like phenyliodoso acetate (PIA) also offer a comparative framework. core.ac.uk The reaction rates for various meta- and para-substituted benzyl alcohols were measured, and a correlation analysis was performed using Taft's and Swain's dual substituent parameter equations. core.ac.uk Such studies allow for the separation of inductive and resonance effects, providing a quantitative measure of how substituents like the p-tert-butyl group influence the reaction rate compared to other groups.

Mass spectrometry provides another avenue for comparative mechanistic studies. The fragmentation of para-substituted benzyl acetates under chemical ionization conditions has been shown to be highly dependent on the nature of the para-substituent. acs.org The activation energies for the decomposition of the protonated molecular ion (M+1) decrease as the electron-releasing ability of the substituent increases. This trend is observed because electron-donating groups stabilize the resulting benzyl cation. acs.org

Table 1: Activation Energies for the Decomposition of Protonated p-Substituted Benzyl Acetates

| Para Substituent | Activation Energy (kcal/mol) |

|---|---|

| Methoxy (B1213986) | 18.1 |

| Methyl | 22.2 |

| Fluoro | 23.9 |

| Chloro | 24.7 |

| Nitro | 31.4 |

Data sourced from Field, F. H. (1970). Chemical ionization mass spectrometry. X. Temperature studies with substituted benzyl acetates. acs.org

The data in Table 1 demonstrates a clear trend where electron-donating substituents (like methoxy and methyl) lower the activation energy for decomposition, while electron-withdrawing substituents (like nitro) increase it. The p-tert-butyl group, being a moderate electron-donating group, would be expected to have an activation energy in the range of the methyl-substituted analogue.

Further comparative studies involve palladium-catalyzed reactions. The nucleophilic substitution of benzylic acetates can be catalyzed by palladium complexes, and the efficiency of this process is influenced by the substituents on the benzyl ring. researchgate.net While specific comparative kinetic data for this compound in these reactions is not detailed in the provided sources, the general principles suggest that its electronic properties would influence the oxidative addition of the benzylic ester to the Pd(0) center, a key step in the catalytic cycle. researchgate.net

Table 2: Relative Rate Constants for the Ozonation of Benzyl Acetate and its Derivatives

| Compound | Relative Rate Constant (k/k₀) |

|---|---|

| p-Methylbenzyl acetate | 2.1 |

| Benzyl acetate (k₀) | 1.0 |

| p-Chlorobenzyl acetate | 0.6 |

Qualitative trends inferred from research on the ozonation of substituted aromatics, where electron-donating groups increase the reaction rate and electron-withdrawing groups decrease it. technologies-engineering.com.ua

Studies on the liquid-phase ozonation of benzyl acetate and its derivatives show that the reactivity is influenced by the electronic nature of the substituents. technologies-engineering.com.ua Electron-donating groups tend to increase the rate of ozone attack on the aromatic ring, whereas electron-acceptor substituents can increase the selectivity of oxidation at the side chain. technologies-engineering.com.ua As an analogue with an electron-donating tert-butyl group, this compound would be expected to be more reactive towards ozone than unsubstituted benzyl acetate.

Future Research Trajectories for P Tert Butyl Benzyl Acetate in Chemical Science

Development of Novel and Highly Efficient Synthetic Routes

The conventional synthesis of p-(tert-butyl)benzyl acetate (B1210297) involves the acid-catalyzed esterification of p-tert-butylbenzyl alcohol with acetic anhydride (B1165640). vulcanchem.com While effective, yielding over 80%, this method relies on acidic catalysts and elevated temperatures (60–80°C). vulcanchem.com Future research is geared towards developing more sustainable and efficient alternatives.

A significant research avenue is the exploration of biocatalytic synthesis . The use of enzymes, particularly lipases, as catalysts for esterification aligns with green chemistry principles by reducing the need for harsh acidic catalysts. vulcanchem.commdpi.com Immobilized enzyme systems, such as Lipase (B570770) B from Candida antarctica (CALB) encapsulated in chitosan-polyphosphate beads, offer advantages like enzyme reusability, milder reaction conditions (e.g., 30°C), and high conversion yields, potentially exceeding 97%. mdpi.com Research into optimizing these biocatalytic systems, including the choice of acyl donor and solvent-free conditions, could lead to highly efficient and environmentally benign production methods. vulcanchem.commdpi.com

Another promising direction is the development of novel catalytic systems , such as those involving metal-catalyzed carbonylation reactions. For instance, palladium-catalyzed carbonylation of benzyl (B1604629) acetates has been shown to be a sustainable route to alkyl arylacetates. rsc.org Future work could adapt these methods for the synthesis of p-(tert-butyl)benzyl acetate, potentially offering a halogen- and base-free pathway. rsc.org Additionally, investigating alternative acetylating agents, like the emerging and non-toxic isopropenyl acetate, could circumvent the sustainability issues associated with traditional reagents like acetyl chloride and acetic anhydride. rsc.org

Further research could also focus on process intensification through technologies like continuous flow reactors. Continuous-flow biocatalytic processes have been successfully used for synthesizing similar fragrance compounds, offering benefits such as improved productivity and safety. polimi.it

Table 1: Comparison of Potential Synthetic Strategies

| Method | Catalyst/Reagents | Key Advantages | Potential Research Focus |

|---|---|---|---|

| Conventional Esterification | p-tert-butylbenzyl alcohol, Acetic anhydride, Acid catalyst | High yield, Scalability | Replacement of corrosive acid catalysts. vulcanchem.com |

| Biocatalytic Esterification | Lipases (e.g., CALB), Acyl donors (e.g., vinyl acetate) | Mild conditions, High selectivity, Reusable catalyst, Green process. vulcanchem.commdpi.com | Optimization of immobilized enzyme stability and activity; Solvent-free systems. vulcanchem.commdpi.com |

| Palladium-Catalyzed Carbonylation | Palladium acetate, Phosphine (B1218219) ligands, Carbon monoxide | Halogen- and base-free, Sustainable | Adapting the methodology for p-(tert-butyl)benzyl substrates; Catalyst optimization. rsc.org |

| Alternative Acetylating Agents | Isopropenyl acetate | Produces only acetone (B3395972) as a by-product, Mild conditions. rsc.org | Optimization of reaction conditions for p-(tert-butyl)benzyl alcohol. |

In-depth Mechanistic Investigations of Complex Reactions